molecular formula C7H8N2O B1275406 3-Acetylpyridine oxime CAS No. 5973-83-1

3-Acetylpyridine oxime

Cat. No.: B1275406
CAS No.: 5973-83-1
M. Wt: 136.15 g/mol
InChI Key: MSRXORUOQNNOKN-RMKNXTFCSA-N
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Description

3-Acetylpyridine oxime is a chemical compound derived from pyridine, a basic heterocyclic organic compound It is characterized by the presence of an acetyl group at the third position of the pyridine ring and an oxime functional group

Biochemical Analysis

Biochemical Properties

3-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with several key enzymes, including acetylcholinesterase and various kinases. The interaction with acetylcholinesterase is particularly noteworthy as it leads to the reactivation of this enzyme, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, this compound has been reported to inhibit kinases such as AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinases . These interactions are primarily mediated through the oxime group’s ability to form hydrogen bonds and coordinate with metal ions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to induce axon degeneration and neuronal cell death by activating the SARM1 pathway . This activation leads to the depletion of NAD+ and subsequent cell death. In other cell types, such as astrocytes, this compound has been observed to reduce autophagy and prevent cell death . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the allosteric site of SARM1, leading to its activation and subsequent NAD+ depletion . This binding interaction is facilitated by the oxime group’s ability to form hydrogen bonds and coordinate with metal ions. Additionally, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . These interactions result in significant changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to this compound in vitro has been shown to lead to sustained activation of the SARM1 pathway and continued neuronal cell death . In vivo studies have demonstrated that the compound’s neurotoxic effects can persist over extended periods, leading to chronic neurodegeneration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild neurotoxic effects, such as impaired motor coordination and balance . At higher doses, this compound can cause severe neurotoxicity, leading to significant neuronal cell death and behavioral deficits . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to NAD+ metabolism. It is converted into 3-Acetylpyridine adenine dinucleotide, which can act as an inhibitor of NADH:ubiquinone oxidoreductase in the respiratory chain . This inhibition leads to disruptions in cellular energy metabolism and can contribute to the compound’s neurotoxic effects. Additionally, this compound can influence the synthesis of acetylcholine by affecting the availability of nicotinic acid .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, the compound has been shown to accumulate in specific brain regions, such as the inferior olive, where it exerts its neurotoxic effects . The distribution of this compound within tissues is influenced by its chemical properties, including its ability to form stable complexes with metal ions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize within mitochondria, where it can interfere with the respiratory chain and disrupt cellular energy metabolism . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride. The reaction typically involves dissolving hydroxylamine hydrochloride in water and adding it to an aqueous sodium hydroxide solution. The 3-acetylpyridine is then added to this mixture, resulting in the formation of the oxime. The reaction is carried out at low temperatures (0–5°C) to ensure the formation of the desired product. The precipitate formed is collected by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetylpyridine oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Acetylpyridine oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential neurotoxic effects and its ability to inhibit certain enzymes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of polymers and other materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylpyridine oxime
  • 2-Acetylpyridine oxime
  • Pyridine aldoximes
  • Pyridine ketoximes

Uniqueness

3-Acetylpyridine oxime is unique due to its specific position of the acetyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to other pyridine oximes, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXORUOQNNOKN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5973-83-1
Record name Ketone, methyl 3-pyridyl, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetylpyridine oxime
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(3-pyridinyl)-, oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-acetylpyridine oxime in the synthesis of the N-substituted amides described in the paper?

A1: this compound serves as a crucial starting material in one of the synthetic routes described for producing the target N-substituted amides []. The paper outlines a multi-step process:

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